molecular formula C14H15ClN4S B11096594 3-tert-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-tert-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11096594
M. Wt: 306.8 g/mol
InChI Key: HOGQLKVDOKUHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(TERT-BUTYL)-6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with tert-butyl and 4-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(TERT-BUTYL)-6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields of the desired product . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

For industrial production, the same one-pot synthesis method can be scaled up. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure consistent product quality. The use of catalyst-free conditions reduces the cost and complexity of the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(TERT-BUTYL)-6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and thiadiazine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction can lead to the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

3-(TERT-BUTYL)-6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(TERT-BUTYL)-6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in its potential anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(TERT-BUTYL)-6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE stands out due to its unique combination of tert-butyl and 4-chlorophenyl substitutions, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H15ClN4S

Molecular Weight

306.8 g/mol

IUPAC Name

3-tert-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C14H15ClN4S/c1-14(2,3)12-16-17-13-19(12)18-11(8-20-13)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3

InChI Key

HOGQLKVDOKUHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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